tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate
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Overview
Description
tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate: is a chemical compound with the molecular formula C7H15NO3S and a molecular weight of 193.27 g/mol . It is also known by its IUPAC name, tert-butyl methyl-methylenesulfinylcarbamate . This compound is typically found in a powder form and has a melting point of 72-74°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate involves the reaction of tert-butyl carbamate with dimethyl sulfoxide (DMSO) under specific conditions . The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate is used as a reagent in organic synthesis, particularly in the preparation of N-Boc-protected anilines . It is also employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Biology and Medicine: Its ability to protect amine groups makes it valuable in peptide synthesis and drug development .
Industry: In the industrial sector, this compound is used as a chemical intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate involves its ability to act as a protecting group for amines . The tert-butyl group can be removed under acidic conditions, revealing the free amine group for further chemical reactions . This property is particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Comparison with Similar Compounds
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate.
tert-butyl N-(2-oxoethyl)carbamate: Another carbamate compound with similar protecting group properties.
Uniqueness: this compound is unique due to the presence of the dimethyl(oxo)-lambda6-sulfanylidene group, which imparts distinct chemical reactivity and stability compared to other carbamate compounds .
Properties
IUPAC Name |
tert-butyl N-[dimethyl(oxo)-λ6-sulfanylidene]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-7(2,3)11-6(9)8-12(4,5)10/h1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINABKGODDUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=S(=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62995-09-9 |
Source
|
Record name | tert-butyl N-[dimethyl(oxo)-lambda6-sulfanylidene]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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